molecular formula C13H13F3N4O B10879061 N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea

N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B10879061
M. Wt: 298.26 g/mol
InChI Key: MDMZMYIJRZZVKP-UHFFFAOYSA-N
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Description

imidazole-4-ethyl-N’-trifluoromethylphenylurea , is a compound with a complex structure. Let’s break it down:

  • Imidazole: : Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, displaying both acidic and basic properties. Imidazole serves as a core structure in various natural products, including histidine, purine, and DNA-based structures.

  • Urea: : The urea moiety consists of two amide groups connected by a central carbonyl group (NH₂CONH₂). Urea derivatives are commonly found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes:

  • Condensation Reaction

    • Imidazole-4-carboxaldehyde reacts with 3-(trifluoromethyl)aniline to form the intermediate imidazole-4-ethyl-N’-trifluoromethylphenylurea.
    • The reaction typically occurs in a suitable solvent (e.g., DMF or DMSO) under reflux conditions.
    • Acidic or basic catalysts may be employed to facilitate the condensation.
  • Urea Formation

    • The intermediate imidazole-4-ethyl-N’-trifluoromethylphenylurea undergoes urea formation by reacting with phosgene or an isocyanate derivative.
    • The reaction yields the final compound.

Industrial Production:

  • The industrial synthesis of this compound involves large-scale reactions using optimized conditions.
  • Precursor chemicals are sourced from commercial suppliers, and the synthesis is carried out in batch or continuous processes.

Chemical Reactions Analysis

    Reactivity: Imidazole-4-ethyl-N’-trifluoromethylphenylurea is stable under ambient conditions.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation (e.g., oxidants, reducing agents, nucleophiles).

    Major Products: Oxidized or reduced derivatives, as well as substituted urea analogs.

Scientific Research Applications

    Medicinal Chemistry: Imidazole-containing compounds exhibit diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects.

    Biological Research: Researchers study its interactions with enzymes, receptors, and cellular pathways.

    Industry: It may find applications in agrochemicals or materials science.

Mechanism of Action

    Targets: Imidazole-4-ethyl-N’-trifluoromethylphenylurea likely interacts with specific proteins or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13F3N4O

Molecular Weight

298.26 g/mol

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C13H13F3N4O/c14-13(15,16)9-2-1-3-10(6-9)20-12(21)18-5-4-11-7-17-8-19-11/h1-3,6-8H,4-5H2,(H,17,19)(H2,18,20,21)

InChI Key

MDMZMYIJRZZVKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCC2=CN=CN2)C(F)(F)F

Origin of Product

United States

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